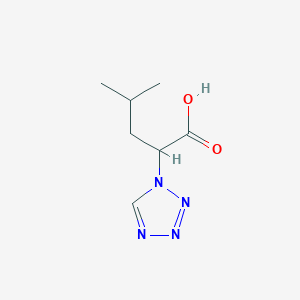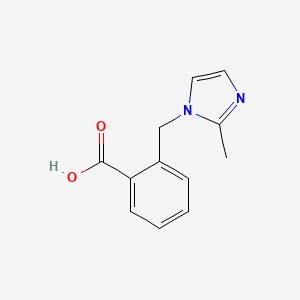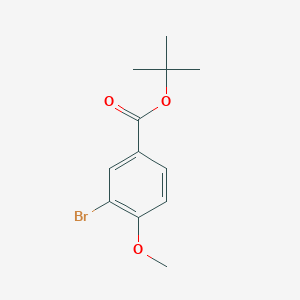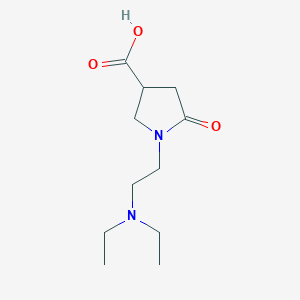
1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
説明
1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as DEAPC, is an organic compound used in various scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments and is highly effective in its applications. DEAPC is a cyclic compound with a molecular weight of 191.2 g/mol and a melting point of 66-67°C. Its chemical formula is C10H17NO3. DEAPC is a colorless solid at room temperature and is soluble in water and ethanol.
科学的研究の応用
Heterocyclic Compounds and CNS Activity
A study highlights the importance of heterocycles, which contain heteroatoms like nitrogen, sulfur, and oxygen, in the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds include esters, carboxylic acids, and various other functional groups that could serve as lead molecules for the development of new drugs targeting CNS disorders. The exploration of these functional chemical groups underscores their potential in creating novel therapeutics with minimized adverse effects (Saganuwan, 2017).
Role in Drug Discovery
Pyrrolidine, a core structure related to 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, is widely used in medicinal chemistry for the development of central nervous system agents. Its versatility as a scaffold enables the creation of compounds with improved pharmacological profiles, demonstrating the direct relationship between stereochemistry and biological properties. The review on pyrrolidine derivatives highlights their significance in enhancing memory processes and cognitive functions, which could be beneficial for treating various pathologies (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including this compound, can inhibit microbial biocatalysts at sub-optimal concentrations, affecting the yield and titer of fermentative production. This review discusses the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, outlining metabolic engineering strategies to enhance microbial robustness against such inhibition. The knowledge of how carboxylic acids affect microbial cell membranes and internal pH can guide the development of more resilient biocatalyst strains (Jarboe et al., 2013).
Plant Defense Mechanisms
Research on pyrroline-5-carboxylate (P5C) metabolism in plants reveals its crucial role in defense against pathogens. P5C is an intermediate in proline biosynthesis and catabolism, and its regulation during pathogen infection and stress responses in plants is essential for understanding plant immunity. The study suggests that P5C synthesis in mitochondria contributes to plant defense through salicylic acid-dependent pathways and the generation of reactive oxygen species, offering insights into the molecular mechanisms plants use to combat pathogens (Qamar et al., 2015).
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)5-6-13-8-9(11(15)16)7-10(13)14/h9H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLYTUISVHMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)

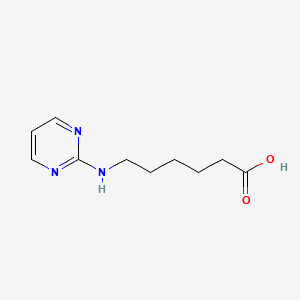
![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)

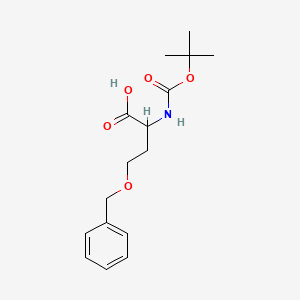
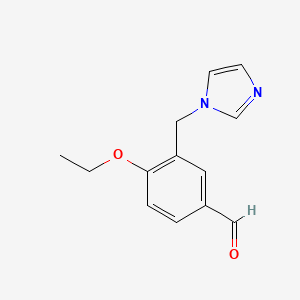
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
